molecular formula C18H9NO2 B14402110 Cyclopenta(cd)pyrene, 6-nitro- CAS No. 86689-98-7

Cyclopenta(cd)pyrene, 6-nitro-

Cat. No.: B14402110
CAS No.: 86689-98-7
M. Wt: 271.3 g/mol
InChI Key: PSQXMALYEJEWPJ-UHFFFAOYSA-N
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Description

Cyclopenta(cd)pyrene, 6-nitro- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a nitro-substituted compound, which means it contains a nitro group (-NO2) attached to the cyclopenta(cd)pyrene structure. This compound is of interest due to its potential environmental and health impacts, as well as its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenta(cd)pyrene, 6-nitro- typically involves the nitration of cyclopenta(cd)pyrene. One common method is the reaction of cyclopenta(cd)pyrene with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration.

Industrial Production Methods

Industrial production of cyclopenta(cd)pyrene, 6-nitro- may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta(cd)pyrene, 6-nitro- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Reduction: The compound can be oxidized to form nitroso derivatives or other oxidized products.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.

    Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Amino derivatives of cyclopenta(cd)pyrene.

    Reduction: Nitroso derivatives or other oxidized products.

    Substitution: Various substituted cyclopenta(cd)pyrene derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopenta(cd)pyrene, 6-nitro- has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity and properties of nitro-substituted PAHs.

    Biology: Investigated for its potential mutagenic and carcinogenic effects, as nitro-PAHs are known to be environmental pollutants with health impacts.

    Medicine: Studied for its interactions with biological molecules and potential use in drug development.

    Industry: Used in the development of materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of cyclopenta(cd)pyrene, 6-nitro- involves its interaction with biological molecules. The nitro group can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The molecular targets and pathways involved include DNA adduct formation and oxidative stress pathways.

Comparison with Similar Compounds

Cyclopenta(cd)pyrene, 6-nitro- can be compared with other nitro-substituted PAHs, such as:

    Nitropyrene: Another nitro-PAH with similar mutagenic and carcinogenic properties.

    Nitrofluoranthene: A nitro-PAH with different structural features but similar environmental and health impacts.

    Nitrobenzo[a]pyrene: A nitro-PAH with a larger aromatic system and higher mutagenic potential.

Cyclopenta(cd)pyrene, 6-nitro- is unique due to its specific structure and the position of the nitro group, which influences its reactivity and biological effects.

Properties

CAS No.

86689-98-7

Molecular Formula

C18H9NO2

Molecular Weight

271.3 g/mol

IUPAC Name

13-nitropentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),2,4(17),5,7(16),8,10(15),11,13-nonaene

InChI

InChI=1S/C18H9NO2/c20-19(21)15-8-7-11-2-4-12-3-1-10-5-6-13-9-14(15)17(11)18(12)16(10)13/h1-9H

InChI Key

PSQXMALYEJEWPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CC4=C(C=CC5=C4C3=C1C=C5)[N+](=O)[O-])C=C2

Origin of Product

United States

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